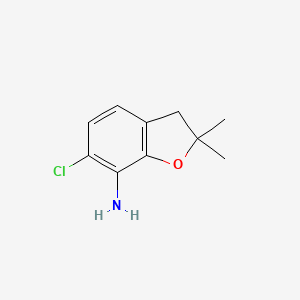

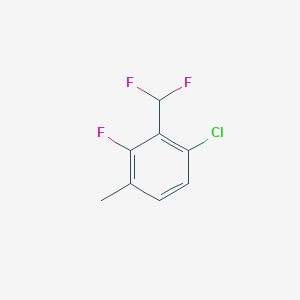

![molecular formula C11H11ClF3NO2 B1453152 2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide CAS No. 1258640-35-5](/img/structure/B1453152.png)

2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide

Overview

Description

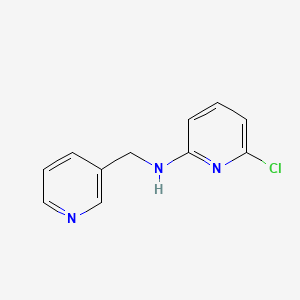

“2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C11H11ClF3NO2 and a molecular weight of 281.66 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of an acetamide group (CONH2) attached to a chloro group (Cl) and a phenyl group. The phenyl group is further substituted with a methyl group and a trifluoroethoxy group .Scientific Research Applications

Antibacterial and Antibiofilm Properties

Synthesis and Characterization: This compound has been synthesized and characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS. Computational analyses have been conducted to compare experimental and calculated IR spectra and examine electronic properties through HOMO/LUMO contour plots and MEP maps .

Biological Activity: The antibacterial activity and antibiofilm properties have been experimentally investigated against various Gram-positive and Gram-negative bacteria. Molecular docking analyses have also been performed to identify potential inhibitor candidates against specific bacterial strains .

Nitric Oxide Synthesis Stimulation

Biophysical Research: A derivative of this compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. The research aimed to clarify the relationship between the compound as a biologically active molecule and neurotransmitters such as acetylcholine and serotonin .

Experimental Findings: The compound was tested on isolated gastric smooth muscle preparations from rats, and its effects on spontaneous contractile activity were determined. It was found to regulate intestinal neurons expressing neuronal nitric oxide synthase (nNOS), affecting the function of nNOS/NO and thus the contractile activity of gastric smooth muscle .

Synthesis of Amide Podands

Chemical Synthesis: 2-Chloro-N-phenylacetamide, a related compound, has been used in the preparation of amide podands. These are compounds with potential applications in host-guest chemistry, where they can act as ligands to bind specific ions or molecules .

Schiff Base Ligand Preparation

Organic Chemistry Application: Phenylacetamide-based Schiff base ligands have been prepared using 2-Chloro-N-phenylacetamide. These ligands are valuable in coordination chemistry for creating complex structures with metals, which can have catalytic or optical properties .

Antimicrobial Activity

Medical Chemistry: Derivatives of 2-chloro-N-phenylacetamide have been synthesized and studied for their antimicrobial activity. This research is crucial for developing new pharmaceuticals that can combat resistant strains of bacteria .

Isoquinoline Alkaloid Derivatives

Pharmacological Significance: Using the chemical structure of papaverine, an isoquinoline alkaloid, as a model, derivatives have been synthesized to explore their potential as vasodilators and smooth muscle relaxants .

properties

IUPAC Name |

2-chloro-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO2/c12-5-10(17)16-6-8-2-1-3-9(4-8)18-7-11(13,14)15/h1-4H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZXUSFEHFDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

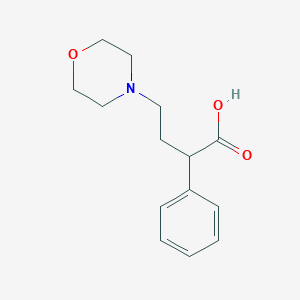

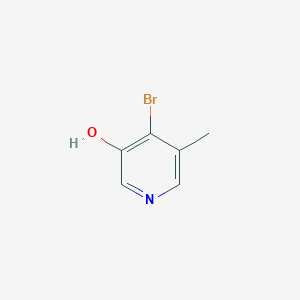

![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

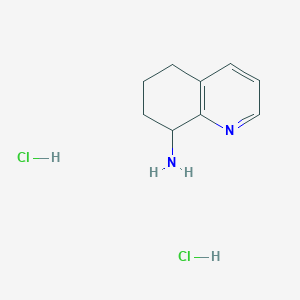

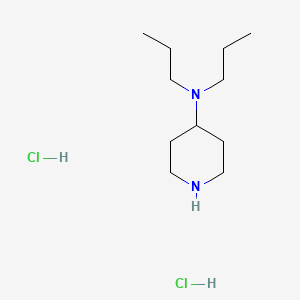

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

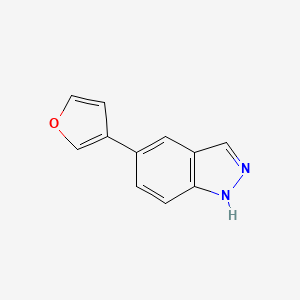

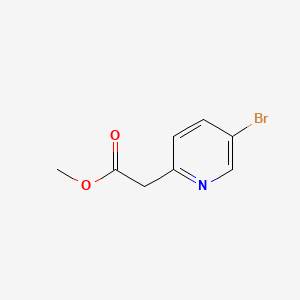

![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)